molecular formula C14H9ClO B12847026 Isobenzofuran,6-chloro-1-phenyl-

Isobenzofuran,6-chloro-1-phenyl-

Cat. No.: B12847026
M. Wt: 228.67 g/mol
InChI Key: VSHCEGXJJIQXQI-UHFFFAOYSA-N
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Description

Isobenzofuran,6-chloro-1-phenyl- is a substituted derivative of isobenzofuran, a bicyclic heteroaromatic compound consisting of fused benzene and furan rings. The 6-chloro and 1-phenyl substituents confer distinct electronic and steric properties, influencing its reactivity, stability, and applications in organic synthesis. Structural characterization of this compound has been achieved through nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key spectroscopic data include:

  • 1H NMR: δ 3.0 Hz (2H), 5.96 (s, 2H), 3.80 (s, 6H) ppm .
  • 13C NMR: δ 162.8, 151.2, 146.2, 126.1, 121.4, 84.8, 52.4 ppm .
  • HRMS: Molecular weight = 260.06800 (theoretical value confirmed) .

The compound’s synthesis typically involves functionalization of the isobenzofuran core, with stabilization strategies to prevent dimerization or decomposition, a common challenge in isobenzofuran chemistry .

Properties

Molecular Formula

C14H9ClO

Molecular Weight

228.67 g/mol

IUPAC Name

6-chloro-1-phenyl-2-benzofuran

InChI

InChI=1S/C14H9ClO/c15-12-7-6-11-9-16-14(13(11)8-12)10-4-2-1-3-5-10/h1-9H

InChI Key

VSHCEGXJJIQXQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=CO2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isobenzofuran, 6-chloro-1-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 2-(2-chlorophenyl)benzaldehyde in the presence of a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 100-150°C.

Industrial Production Methods: Industrial production of isobenzofuran, 6-chloro-1-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Isobenzofuran, 6-chloro-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Isobenzofuran, 6-chloro-1-phenyl- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of isobenzofuran, 6-chloro-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

Substituted isobenzofurans vary significantly in properties based on substituent type and position. Below is a comparative analysis:

Compound Substituents Key Features Reference
Isobenzofuran,6-chloro-1-phenyl- 6-Cl, 1-Ph Enhanced stability due to electron-withdrawing Cl and bulky Ph groups; distinct NMR shifts .
Triflate5 (CCDC 873344) Trifluoromethanesulfonyl High electrophilicity; used in cross-coupling reactions; crystallography shows planar structure .
Diiodide6 (CCDC 87335) 1,3-Diiodo Steric hindrance from iodine atoms; reduced reactivity in Diels-Alder reactions .
Unsubstituted Isobenzofuran None Highly reactive; prone to air oxidation (forms acetone) .
  • Stability : The 6-chloro-1-phenyl derivative exhibits greater stability than unsubstituted isobenzofuran, which rapidly oxidizes in air to form acetone . The chloro group’s electron-withdrawing nature deactivates the ring, while the phenyl group provides steric protection.
  • Reactivity : Compared to triflate5 (a strong electrophile), the 6-chloro-1-phenyl derivative shows moderated reactivity, making it suitable for controlled synthetic applications . Diiodide6’s iodine substituents hinder π-orbital overlap, reducing conjugation and reactivity .

Spectroscopic and Crystallographic Differences

  • NMR Shifts : The 6-chloro-1-phenyl derivative’s 1H NMR signals (e.g., δ 5.96 ppm for aromatic protons) differ markedly from triflate5’s deshielded protons (δ > 7 ppm) due to electronic effects .
  • Crystallography : Triflate5 and diiodide6 crystallize in distinct space groups (data via SHELX software ), whereas the 6-chloro-1-phenyl derivative’s structure is inferred from NMR due to challenges in crystallization .

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